molecular formula C10H10ClFO3 B7992892 Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate

Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate

Cat. No.: B7992892
M. Wt: 232.63 g/mol
InChI Key: BERPEHQVESORFN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate typically involves the esterification of 2-(2-chloro-5-fluoro-phenoxy)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-(2-chloro-5-fluoro-phenoxy)acetic acid+ethanolacid catalystEthyl 2-(2-chloro-5-fluoro-phenoxy)acetate+water\text{2-(2-chloro-5-fluoro-phenoxy)acetic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(2-chloro-5-fluoro-phenoxy)acetic acid+ethanolacid catalyst​Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester group in this compound can be hydrolyzed to yield 2-(2-chloro-5-fluoro-phenoxy)acetic acid and ethanol.

    Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Depending on the nucleophile, products can vary widely.

    Hydrolysis: 2-(2-chloro-5-fluoro-phenoxy)acetic acid and ethanol.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

  • Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate
  • Ethyl 2-(2-chloro-3-fluoro-phenoxy)acetate
  • Ethyl 2-(2-chloro-6-fluoro-phenoxy)acetate

Comparison: Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenoxy ring. This positioning can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as varying degrees of biological efficacy.

Properties

IUPAC Name

ethyl 2-(2-chloro-5-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERPEHQVESORFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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